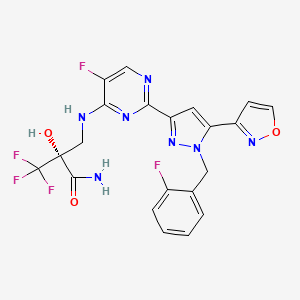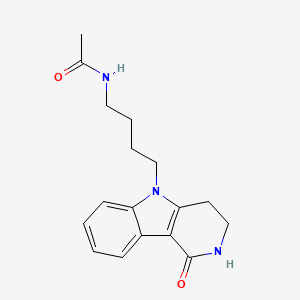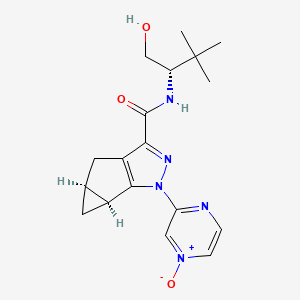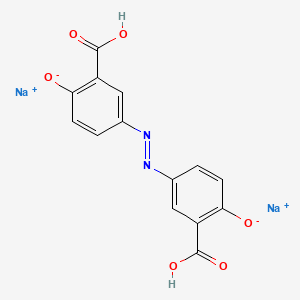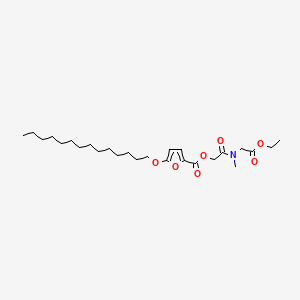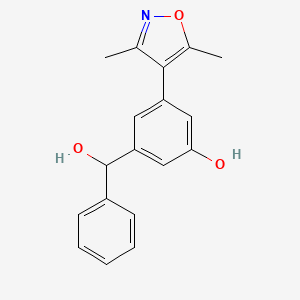
Oxfbd02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXF BD 02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4 (1)). It is known for its anticancer and anti-inflammatory properties. The compound has shown significant potential in reducing the viability of lung adenocarcinoma cell lines and attenuating the proliferation of MV-4-11 leukemia cells .
Mechanism of Action
Target of Action
Oxf BD 02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. BRD4(1) is one of the two bromodomains of BRD4 and plays a crucial role in recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression .
Mode of Action
Oxf BD 02 interacts with BRD4(1) by binding to its acetyl-lysine recognition pocket . This interaction inhibits the ability of BRD4(1) to recognize acetylated histones, disrupting its role in gene transcription regulation . The compound exhibits 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for a range of other bromodomains .
Biochemical Pathways
The inhibition of BRD4(1) by Oxf BD 02 affects various biochemical pathways involved in gene transcription. By preventing BRD4(1) from recognizing acetylated histones, Oxf BD 02 disrupts the normal chromatin structure and alters gene expression patterns . The specific pathways affected would depend on the genes that are regulated by BRD4 in the particular cell type.
Pharmacokinetics
The compound is described as being cell permeable , which suggests it can readily cross cell membranes to reach its target. It is soluble in DMSO and ethanol , indicating potential routes for administration and absorption
Result of Action
The primary cellular effect of Oxf BD 02 is the reduction in viability of certain cancer cell lines. Specifically, it has been shown to reduce the viability of lung adenocarcinoma cell lines and attenuate the proliferation of MV-4-11 leukemia cells . This suggests that Oxf BD 02 could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Oxf BD 02 plays a significant role in biochemical reactions. It interacts with the first bromodomain of BRD4 . The nature of these interactions is inhibitory, as Oxf BD 02 acts as a selective inhibitor of BRD4(1) .
Cellular Effects
Oxf BD 02 has been found to reduce the viability of lung adenocarcinoma cell lines and attenuate the proliferation of MV-4-11 leukemia cells . It influences cell function by inhibiting BRD4(1), which may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Oxf BD 02 involves its binding to the first bromodomain of BRD4, inhibiting its function . This inhibition can lead to changes in gene expression and potentially affect various cellular processes .
Preparation Methods
The synthesis of OXF BD 02 involves the preparation of 3-(3,5-dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol. The compound is typically synthesized through a series of chemical reactions that include the formation of the isoxazole ring and subsequent functionalization to introduce the hydroxyl and phenyl groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, typically greater than 98% .
Chemical Reactions Analysis
OXF BD 02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The hydroxyl and phenyl groups in OXF BD 02 can undergo substitution reactions with various reagents to form different derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OXF BD 02 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function of bromodomains and their role in gene regulation.
Biology: The compound is used to investigate the biological pathways involving BRD4 and its impact on cell proliferation and viability.
Medicine: OXF BD 02 is being explored for its potential therapeutic applications in treating cancers, particularly lung adenocarcinoma and leukemia.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting bromodomains
Comparison with Similar Compounds
OXF BD 02 is unique in its high selectivity for BRD4 (1) compared to other bromodomain inhibitors. Similar compounds include:
JQ1: Another bromodomain inhibitor with broader activity across multiple bromodomains.
I-BET762: A selective inhibitor of BET bromodomains, including BRD2, BRD3, and BRD4.
PFI-1: A selective inhibitor of BRD4 with similar properties to OXF BD 02 but with different selectivity profiles
OXF BD 02 stands out due to its specific selectivity for BRD4 (1) and its potent anticancer and anti-inflammatory activities.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQUIPXIENTMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
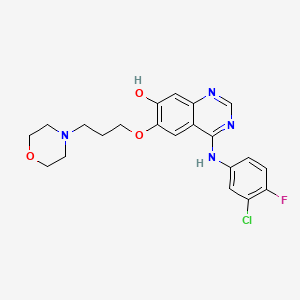
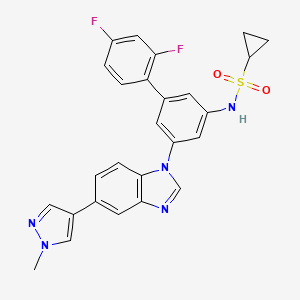

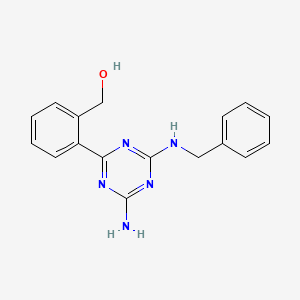
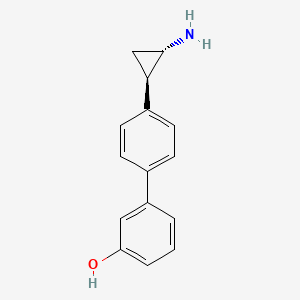
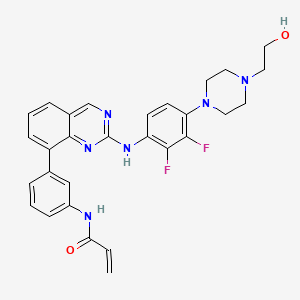
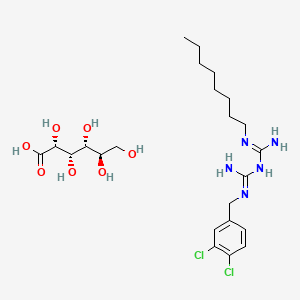
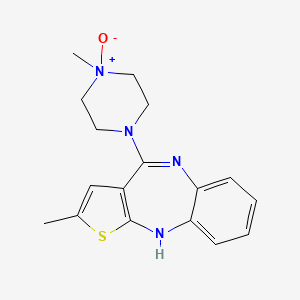
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
